3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Description
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-nitro-3-(trifluoromethyl)phenoxy substituent at the 3-position of the thiophene ring and an N-[4-(trifluoromethyl)phenyl] group on the carboxamide (Figure 1). However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6N2O4S/c20-18(21,22)10-1-3-11(4-2-10)26-17(28)16-15(7-8-32-16)31-12-5-6-14(27(29)30)13(9-12)19(23,24)25/h1-9H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQHOHHMTOZRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the compound’s ability to bind to its targets, potentially increasing its potency . The nitro group can undergo various biochemical transformations, potentially leading to the formation of reactive species that can interact with different cellular targets .
The compound’s pharmacokinetics would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups like the trifluoromethyl and nitro groups. These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The environmental factors that could influence the compound’s action include pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability and reactivity could be affected by the pH of its environment .
Biological Activity
The compound 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Trifluoromethyl groups : These groups enhance lipophilicity and biological activity.
- Nitro group : Often associated with increased reactivity and potential biological effects.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiophene ring | Aromatic system with sulfur |
| Trifluoromethyl groups | Increased potency and lipophilicity |
| Nitro group | Enhances reactivity and biological activity |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the potency against various bacterial strains. For instance, studies on related compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) typically around 250 μg/mL .
Anti-inflammatory Effects
Compounds containing thiophene and amide functionalities have been studied for their anti-inflammatory properties. In particular, derivatives of thiophene have demonstrated significant inhibition of inflammatory cytokines such as TNFα and IL-17 in vitro, with IC50 values in the nanomolar range . The compound under discussion may exhibit similar effects due to its structural analogies.
Case Study: Structure-Activity Relationship (SAR)
A case study focusing on the SAR of thiophene-based compounds revealed that modifications at specific positions significantly affect biological activity. For example:
- Positioning of trifluoromethyl groups : Enhances interaction with target proteins.
- Amide functionality : Contributes to binding affinity and selectivity.
This study suggests that the arrangement of functional groups in 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide could lead to substantial biological effects, warranting further investigation.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The trifluoromethyl group may enhance binding to specific receptors, affecting cellular signaling pathways.
- Oxidative Stress Reduction : Compounds with nitro groups can influence oxidative stress markers, potentially leading to protective effects in cellular models.
| Mechanism | Description |
|---|---|
| Enzyme inhibition | Blocks activity of inflammatory enzymes |
| Receptor modulation | Alters signaling pathways |
| Oxidative stress reduction | Reduces cellular damage |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related compounds:
- Compounds with trifluoromethyl substitutions showed a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
- Investigation into the toxicity profiles revealed that certain derivatives possess low hepatotoxicity while maintaining efficacy against inflammatory markers .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing thiophene and trifluoromethyl groups exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds effective in targeting cancer cells. Studies have shown that derivatives of thiophene can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. The presence of the nitro group contributes to its ability to disrupt bacterial cell membranes, leading to increased susceptibility to various pathogens. This makes it a candidate for further development as an antimicrobial agent .
Agrochemical Applications
- Herbicide Development : The structural configuration of this compound suggests potential use as a herbicide. Its ability to inhibit specific enzymes in plants could lead to effective weed control strategies. The trifluoromethyl groups are known to enhance herbicidal activity by improving the compound's absorption and translocation within plant systems .
Material Science
- Polymer Synthesis : The thiophene component allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced electrical conductivity and thermal stability. Research has focused on creating conductive polymers that can be used in electronic devices, sensors, and energy storage systems .
Case Studies
- Anticancer Efficacy : A study published in MDPI highlighted the synthesis of various thiophene derivatives, including those with trifluoromethyl substitutions. These compounds demonstrated significant cytotoxic effects against cancer cell lines, suggesting their potential as lead compounds for drug development .
- Herbicidal Activity : A patent application described the synthesis of related compounds and their application as herbicides showing broad-spectrum efficacy against common agricultural weeds. Field trials indicated a high level of control over target species with minimal impact on non-target flora .
- Conductive Polymers : Research on polymeric layers derived from thiophene-based compounds indicated that incorporating trifluoromethyl-substituted thiophenes improves the electrochemical properties of the resulting materials. These findings support the use of such polymers in advanced electronic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs:
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide (CAS 306977-61-7) Difference: The N-substituent is phenyl instead of 4-(trifluoromethyl)phenyl. Impact: The absence of the trifluoromethyl group on the phenyl ring reduces molecular weight (408.35 vs. ~464.36 g/mol) and lipophilicity. Trifluoromethyl groups enhance metabolic stability and membrane permeability due to their electron-withdrawing and hydrophobic properties.
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Difference: Thiazol-2-yl replaces the phenoxy group, and a methoxy group is present. This compound demonstrated antibacterial activity (42% purity), suggesting nitrothiophene carboxamides’ relevance in antimicrobial drug discovery.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6) Difference: A sulfonyl group replaces the phenoxy substituent, and chlorophenyl groups are present. Impact: Sulfonyl groups increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s phenoxy group.
Physicochemical Properties
Molecular Formula and Mass Comparison:
- Nitro Group: The nitro group at the 4-position on the phenoxy ring is a strong electron-withdrawing moiety, likely influencing electronic distribution and reactivity.
Q & A
Basic: What are the critical synthetic steps for preparing 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide?
The synthesis involves multi-step organic reactions:
- Thiophene ring formation : Cyclization of dicarbonyl precursors with sulfur (common in thiophene derivatives) .
- Sulfamoyl/phenoxy group introduction : Sequential coupling reactions, such as nucleophilic aromatic substitution or Mitsunobu reactions, to attach nitro-trifluoromethylphenoxy and trifluoromethylphenyl groups .
- Final carboxamide formation : Activation of the carboxylic acid (e.g., using HATU/DCC) followed by coupling with the amine-containing aryl group .
Key purification steps include column chromatography and recrystallization to achieve >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic ring connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
- HPLC-PDA : Assesses purity and detects impurities (<0.5% threshold for pharmacological studies) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro/trifluoromethyl groups but may increase side reactions; toluene/THF balances reactivity and selectivity .
- Temperature control : Lower temperatures (0–5°C) reduce nitro group reduction side reactions during coupling steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl-ether bonds .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .
- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC consistency .
- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to rule out non-specific effects .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethylphenyl substitutions) to identify SAR trends influencing activity .
Basic: What biological assays are recommended for initial activity screening?
- Anticancer activity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s sulfamoyl-carboxamide motifs .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like kinase domains or GPCRs .
- QSAR modeling : Leverage PubChem descriptors (e.g., topological polar surface area, logP) to correlate substituent effects with bioactivity .
- ADME prediction : SwissADME estimates bioavailability, highlighting potential metabolic liabilities (e.g., CYP450 interactions) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
- Target identification : Combine affinity chromatography (using biotinylated probes) with mass spectrometry to isolate binding proteins .
- Kinetic assays : Measure enzyme inhibition constants () under varying pH/temperature to infer binding mechanisms .
- Cellular imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) using fluorescent derivatives .
Basic: What stability considerations are critical during storage and handling?
- Light sensitivity : Store in amber vials at −20°C to prevent nitro group photoreduction .
- Hydrolysis risk : Avoid aqueous buffers at high pH; use anhydrous DMSO for stock solutions .
- Long-term stability : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced: How can impurities from synthesis be identified and mitigated?
- LC-MS/MS profiling : Detect trace intermediates (e.g., de-nitro byproducts) with ppm-level sensitivity .
- Process optimization : Introduce scavenger resins (e.g., QuadraSil™) during coupling steps to absorb unreacted reagents .
- Crystallization tuning : Adjust solvent polarity (e.g., ethanol/water ratios) to exclude structurally similar impurities .
Advanced: What strategies validate the compound’s selectivity in polypharmacological contexts?
- Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target interactions across >1,000 proteins .
- CRISPR-Cas9 knockout models : Validate target dependency in isogenic cell lines lacking suspected receptors .
- In silico polypharmacology prediction : Tools like SEA and Pharos prioritize high-risk off-targets for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
